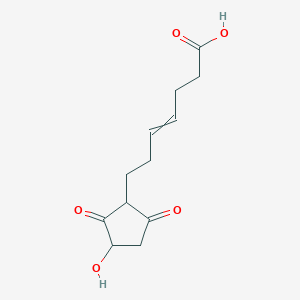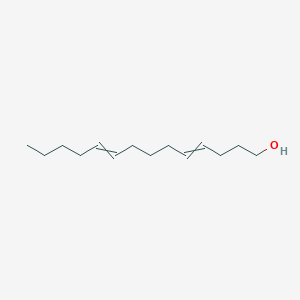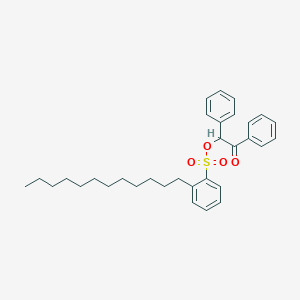
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring. The compound has a molecular weight of approximately 520.26 g/mol .
Méthodes De Préparation
The synthesis of 2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate typically involves the reaction of 2-Oxo-1,2-diphenylethyl with 2-dodecylbenzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cell membranes due to its amphiphilic nature, leading to cell lysis and death. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate can be compared with other similar compounds such as:
2-Oxo-1,2-diphenylethyl formate: This compound has a similar structure but lacks the sulfonate group, making it less amphiphilic.
N-(2-Oxo-1,2-diphenylethyl)benzamide: This compound contains an amide group instead of a sulfonate group, which affects its reactivity and solubility properties.
Propriétés
Numéro CAS |
111264-00-7 |
|---|---|
Formule moléculaire |
C32H40O4S |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
(2-oxo-1,2-diphenylethyl) 2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C32H40O4S/c1-2-3-4-5-6-7-8-9-10-13-20-27-21-18-19-26-30(27)37(34,35)36-32(29-24-16-12-17-25-29)31(33)28-22-14-11-15-23-28/h11-12,14-19,21-26,32H,2-10,13,20H2,1H3 |
Clé InChI |
WJCPFFCKFNLHFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
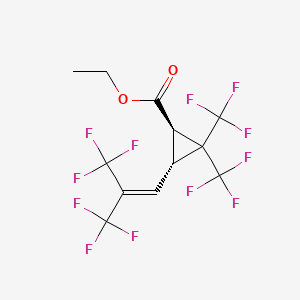

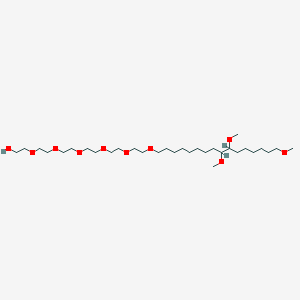

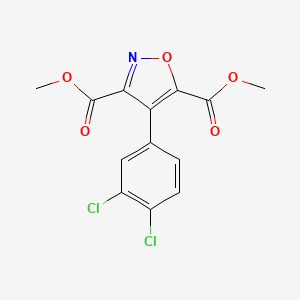



![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)


